Cas no 120925-75-9 ((S)-Benzyl indoline-2-carboxylate)
(S)-Benzyl indoline-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- (S)-Benzyl indoline-2-carboxylate
- 1H-Indole-2-carboxylic acid, 2,3-dihydro-, phenylmethyl ester, (2S)-
- (S)-INDOLINE-2-CARBOXYLIC ACID BENZYL ESTER
- benzyl (2S)-2,3-dihydro-1H-indole-2-carboxylate
- 2,3-DIHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BENZYL ESTER
- (S)-2,3-Dihydro-1H-indole-2-carboxylic acid benzyl ester
- (S)-2,3-Dihydro-1H-indole-2-carboxylic acid phenylmethyl ester
- SCHEMBL14018477
- A13910
- AKOS010531614
- Q-103193
- 120925-75-9
- (S)-Benzylindoline-2-carboxylate
- (S)indoline-2-carboxylic acid benzyl ester
- DTXSID30649603
- benzyl (S)-indoline-2-carboxylate
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- MDL: MFCD03839856
- Inchi: 1S/C16H15NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-9,15,17H,10-11H2/t15-/m0/s1
- InChI Key: YMXDJQBRIWOQOB-HNNXBMFYSA-N
- SMILES: O(CC1C=CC=CC=1)C([C@@H]1CC2C=CC=CC=2N1)=O
Computed Properties
- Exact Mass: 253.11035
- Monoisotopic Mass: 253.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- Density: 1.189±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.14 g/l) (25 º C),
- PSA: 38.33
(S)-Benzyl indoline-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Alichem | A199007844-1g |
(S)-Benzyl indoline-2-carboxylate |
120925-75-9 | 95% | 1g |
$400.00 | 2023-09-04 | |
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| Ambeed | A225348-1g |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760529-1g |
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(S)-Benzyl indoline-2-carboxylate Suppliers
(S)-Benzyl indoline-2-carboxylate Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on (S)-Benzyl indoline-2-carboxylate
(S)-Benzyl Indoline-2-Carboxylate: A Comprehensive Overview
In the realm of organic chemistry, the compound with CAS No. 120925-75-9, commonly referred to as (S)-Benzyl Indoline-2-Carboxylate, has garnered significant attention due to its unique structural properties and potential applications in various fields. This compound is a derivative of indoline, a heterocyclic aromatic compound, and its structure incorporates a benzyl group attached to the indoline ring at the 2-position via a carboxylate linkage. The (S) designation indicates the stereochemistry at the chiral center, which plays a crucial role in determining its physical and chemical properties.
Recent studies have highlighted the importance of (S)-Benzyl Indoline-2-Carboxylate in drug discovery and development. Its unique structure allows for interactions with various biological targets, making it a promising candidate for therapeutic interventions. Researchers have explored its potential as a modulator of protein-protein interactions, which are critical in many cellular processes and disease states. For instance, (S)-Benzyl Indoline-2-Carboxylate has been investigated for its ability to inhibit specific enzymes involved in cancer progression, offering a novel avenue for anticancer therapy.
The synthesis of (S)-Benzyl Indoline-2-Carboxylate involves a multi-step process that emphasizes stereocontrol to ensure the correct configuration at the chiral center. This is achieved through advanced catalytic asymmetric synthesis techniques, which have been refined in recent years. The use of chiral catalysts has enabled the production of enantiomerically pure compounds, which are essential for pharmacological studies. The synthesis pathway typically includes the formation of the indoline core followed by selective functionalization to introduce the benzyl group and carboxylic acid moiety.
In terms of applications, (S)-Benzyl Indoline-2-Carboxylate has shown promise in materials science as well. Its ability to form self-assembled monolayers and its photoresponsive properties make it a candidate for use in organic electronics and sensors. Recent research has demonstrated that this compound can be incorporated into thin-film transistor structures, exhibiting favorable charge transport characteristics. These findings underscore its potential in advancing next-generation electronic devices.
From an analytical standpoint, the characterization of (S)-Benzyl Indoline-2-Carboxylate relies on a combination of spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy. These methods provide insights into its molecular structure, purity, and stability under various conditions. Additionally, mass spectrometry has been employed to confirm its molecular formula and detect any impurities that may arise during synthesis.
Looking ahead, the future of (S)-Benzyl Indoline-2-Carboxylate lies in further exploration of its biological activity and optimization for specific applications. Collaborative efforts between chemists and biologists are expected to unlock new potentials for this compound in drug design and materials development. As research continues to unfold, (S)-Benzyl Indoline-2-Carboxylate stands as a testament to the ingenuity of modern chemical synthesis and its impact on diverse scientific disciplines.
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